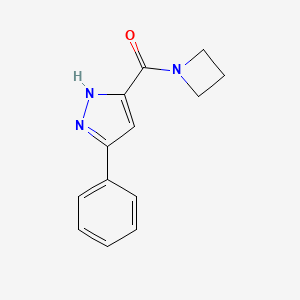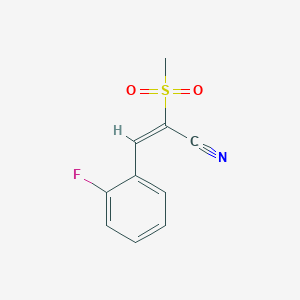
N-(1,3-benzodioxol-5-yl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxamide, commonly known as BDP-9066, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP-9066 belongs to the class of pyrrole carboxamides, which are known to exhibit a wide range of biological activities.
作用機序
BDP-9066 exerts its biological activities through the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of various cellular processes, including inflammation, immune response, and cell proliferation. By inhibiting PDE4, BDP-9066 reduces the levels of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and tumor growth.
Biochemical and Physiological Effects
BDP-9066 has been shown to exhibit a wide range of biochemical and physiological effects. In preclinical models, BDP-9066 has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). BDP-9066 has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death) in these cells.
実験室実験の利点と制限
One of the major advantages of using BDP-9066 in lab experiments is its potent anti-inflammatory and anti-tumor activities. BDP-9066 has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders. However, one of the limitations of using BDP-9066 in lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on BDP-9066. One potential area of research is the development of more efficient synthesis methods for BDP-9066, which could improve its yield and purity. Another area of research is the investigation of the potential therapeutic applications of BDP-9066 in various disease models, including neurodegenerative disorders and cancer. Additionally, the development of more potent and selective PDE4 inhibitors could lead to the discovery of new therapeutic agents for the treatment of various diseases.
合成法
The synthesis of BDP-9066 involves the reaction of 1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a suitable base. The resulting compound is then purified through column chromatography to obtain pure BDP-9066.
科学的研究の応用
BDP-9066 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-tumor activities in various preclinical models. BDP-9066 has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-10-7-14(11(2)19(10)13-4-5-13)17(20)18-12-3-6-15-16(8-12)22-9-21-15/h3,6-8,13H,4-5,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGVGLZMGVNITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7455244.png)

![(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7455282.png)
![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7455288.png)

![7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455301.png)





![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)

![4-[2-[methyl-[(2-methylphenyl)methyl]amino]acetyl]spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7455346.png)